Methyl 5-(4-fluorophenyl)pent-2-enoate
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Overview
Description
Methyl 5-(4-fluorophenyl)pent-2-enoate is an organic compound with the molecular formula C₁₂H₁₃FO₂. It is a member of the aryl-substituted alkenes and esters, characterized by the presence of a fluorophenyl group attached to a pent-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-fluorophenyl)pent-2-enoate can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, with the reaction temperature maintained around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorophenylpentanoic acid or fluorophenylpentanone.
Reduction: Fluorophenylpentanol or fluorophenylpentane.
Substitution: Various fluorophenyl-substituted derivatives.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)pent-2-enoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(4-fluorophenyl)pent-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its incorporation into larger molecular frameworks. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)pent-2-enoate
- Methyl 5-(4-bromophenyl)pent-2-enoate
- Methyl 5-(4-methylphenyl)pent-2-enoate
Uniqueness
Methyl 5-(4-fluorophenyl)pent-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
CAS No. |
1313714-60-1 |
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Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)pent-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 |
InChI Key |
BHPCQASCGYNZEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CCCC1=CC=C(C=C1)F |
Isomeric SMILES |
COC(=O)/C=C/CCC1=CC=C(C=C1)F |
Canonical SMILES |
COC(=O)C=CCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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